![molecular formula C21H25F3N5O5S+ B12356830 5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12356830.png)
5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 5-[[(4S)-4-hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]-3-methyl-1-(1-methylethyl)-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]- is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step sequences. One common method includes the Gewald reaction, Dieckmann cyclization, and Krapcho decarboxylation . The Gewald reaction is used to construct the thienopyrimidine ring, followed by cyclization and decarboxylation to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis .
Analyse Chemischer Reaktionen
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
In chemistry, they are explored as building blocks for more complex molecules . In biology and medicine, these compounds are investigated for their potential as inhibitors of enzymes like PDE4, which are involved in inflammatory responses . They also show promise in the development of new drugs for treating diseases such as cancer and autoimmune disorders .
Wirkmechanismus
The mechanism of action of thieno[2,3-d]pyrimidine derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as PDE4 inhibitors, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its activity and subsequent signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-d]pyrimidine derivatives can be compared to other heterocyclic compounds such as thieno[3,4-d]pyrimidines and pyrimidinones . While all these compounds share a similar core structure, thieno[2,3-d]pyrimidines are unique in their specific substitutions and functional groups, which confer distinct pharmacological properties . Similar compounds include thieno[3,4-d]pyrimidin-4(3H)-thione and various iridium complexes incorporating thieno[2,3-d]pyrimidine units .
Eigenschaften
Molekularformel |
C21H25F3N5O5S+ |
|---|---|
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C21H25F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,14,33H,6-8H2,1-5H3,(H,25,26)/q+1/t14?,20-/m0/s1 |
InChI-Schlüssel |
JJMHZECRHRSMFT-LGTGAQBVSA-N |
Isomerische SMILES |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3C(=O)N(C(=O)[N+](=C3S2)C(C)C)C)C(=O)N4C[C@](CO4)(C)O |
Kanonische SMILES |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3C(=O)N(C(=O)[N+](=C3S2)C(C)C)C)C(=O)N4CC(CO4)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


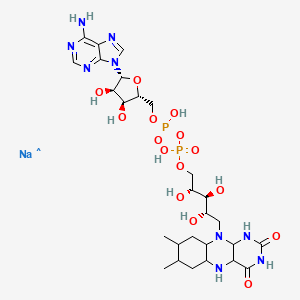
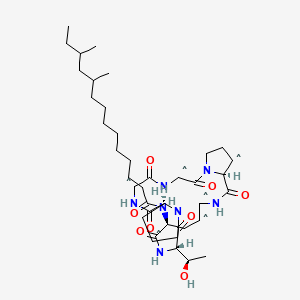
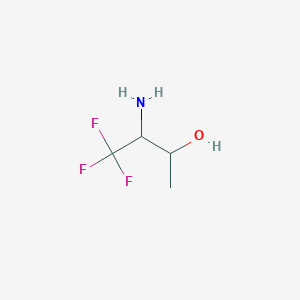
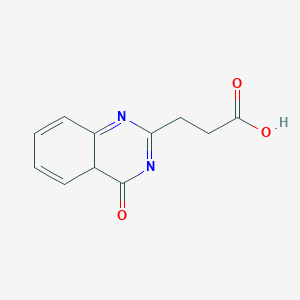
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356780.png)
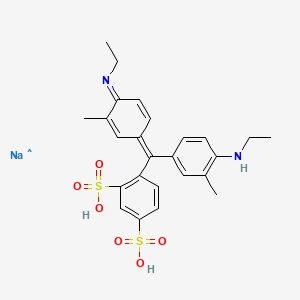
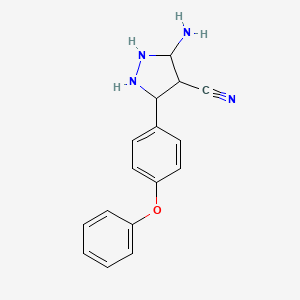
![3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12356796.png)

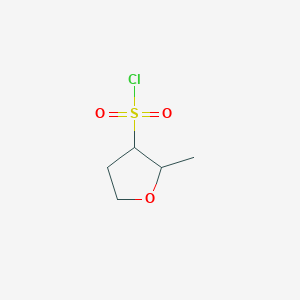
![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12356808.png)
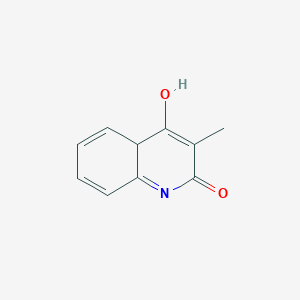
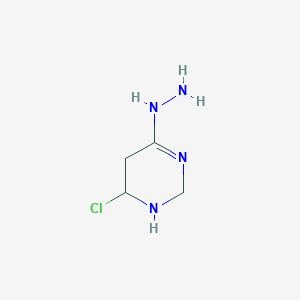
![1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride](/img/structure/B12356836.png)
